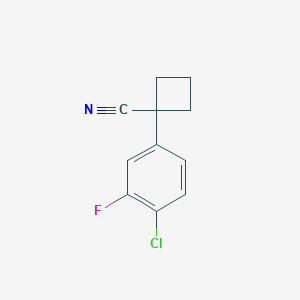

1-(4-Chloro-3-fluorophenyl)cyclobutanecarbonitrile

Description

1-(4-Chloro-3-fluorophenyl)cyclobutanecarbonitrile is a halogenated aromatic compound featuring a cyclobutane ring fused to a para-chloro, meta-fluorinated phenyl group and a nitrile functional group. Its molecular formula is C₁₁H₈ClFN, with an approximate molecular weight of 208.5 g/mol. The compound's structural uniqueness arises from the combination of halogen substituents (Cl and F), the strained cyclobutane ring, and the polar carbonitrile group.

Properties

Molecular Formula |

C11H9ClFN |

|---|---|

Molecular Weight |

209.65 g/mol |

IUPAC Name |

1-(4-chloro-3-fluorophenyl)cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C11H9ClFN/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |

InChI Key |

NCPFGORRKDOOGN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC(=C(C=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclobutanecarbonitrile typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)cyclobutanecarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position Variations

The position of halogen substituents significantly impacts electronic and steric properties. For example:

- 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile (CAS 1260850-80-3) differs from the target compound by having Cl and F at the 2- and 4-positions of the phenyl ring. This ortho/para substitution creates a distinct dipole moment and steric profile compared to the target’s 4-Cl, 3-F arrangement.

Ring Size Variations

Cyclobutane’s high ring strain (~110 kJ/mol) contrasts sharply with the more stable cyclohexane ring:

- 1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile (C₁₃H₁₄ClN, MW 219.70) replaces the cyclobutane with a cyclohexane ring. Cyclohexane derivatives also exhibit different crystal packing behaviors, as analyzed via crystallographic tools like SHELX and ORTEP .

Functional Group Variations

The carbonitrile group (-CN) offers distinct reactivity compared to carboxylic acids (-COOH):

- 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (CAS 50921-39-6, MW 210.65) features a carboxylic acid group. This increases acidity (pKa ~4-5) and water solubility but limits compatibility with nucleophilic reactions. In contrast, nitriles are less polar and participate in reactions like hydrolysis to amides or ketones .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Electronic Effects : DFT studies (e.g., Becke’s hybrid functionals ) could predict the electron-withdrawing effects of 4-Cl and 3-F substituents, which may enhance electrophilicity at the nitrile group compared to analogs with alternative halogen placements.

- Crystallography : Tools like SHELX and ORTEP enable precise analysis of cyclobutane ring distortions and halogen interactions in crystal lattices, critical for understanding solubility and stability.

- Reactivity : Cyclobutane’s strain may facilitate ring-opening reactions under thermal or photochemical conditions, whereas cyclohexane derivatives are more inert.

Biological Activity

1-(4-Chloro-3-fluorophenyl)cyclobutanecarbonitrile is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a cyclobutane ring and a cyano group attached to a phenyl ring with halogen substituents. This article explores its biological activity, synthesis methods, and relevant case studies.

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms, including:

- Inhibition of Enzyme Activity : Many halogenated compounds act as inhibitors for specific enzymes involved in cancer progression and inflammatory responses.

- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing downstream signaling pathways crucial for cellular responses.

Case Studies

-

Anticancer Activity :

A study demonstrated that derivatives of cyclobutane compounds showed promising results against various cancer cell lines. For instance, the compound exhibited significant inhibition in assays involving breast cancer cell lines, indicating potential as an anticancer agent . -

Neuroprotective Effects :

Research on similar compounds has suggested neuroprotective properties, particularly in models of neurodegenerative diseases. These compounds may mitigate the aggregation of proteins like α-synuclein, which is implicated in Parkinson's disease .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Cyclization Reactions : Utilizing cyclobutane precursors and introducing cyano groups through nucleophilic substitution.

- Halogenation Techniques : The introduction of chlorine and fluorine can be accomplished via electrophilic aromatic substitution reactions on phenolic compounds.

Comparative Analysis

To understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutane ring, cyano group, Cl & F | Potential anticancer and neuroprotective effects |

| 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile | Similar structure but different halogen positions | Varies in bioactivity due to structural differences |

| 2-(2-Chloro-4-fluorophenyl)propionitrile | Propionitrile instead of cyclobutane | Different reactivity and biological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.